molecular formula Ti B1223161 Titanium CAS No. 7440-32-6

Titanium

Cat. No. B1223161
CAS RN: 7440-32-6
M. Wt: 47.87 g/mol
InChI Key: RTAQQCXQSZGOHL-UHFFFAOYSA-N
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Patent
US09188866B2

Procedure details

1-butanol (BOH) solution (500 g) of deionized water (27 g) was agitated with BOH solution (500 g) of a titanium tetrabutoxide (340 g) and dropped at room temperature for 2 hours. 3-methyl-1,3-hexanediol (132 g) was added to a solution obtained and agitated at room temperature for 30 minutes. After the solution was concentrated under reduced pressure at 40° C., it was heated to 60° C. and heating was continued under reduced pressure to generate no distillate. Then, PGMEA (1,200 g) was added thereto and heated under reduced pressure at 50° C. until no BOH was distilled to obtain a PGMEA solution of a titanium-containing compound [B-III] (1,000 g) (compound concentration: 22%). The molecular weight (Mw) of the compound measured in terms of polystyrene was 1,250.
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[O-:2][CH2:3][CH2:4]CC.[O-][CH2:8]CCC.[O-]CCCC.[O-]CCCC.[Ti+4:22].C[C:24]([OH:31])([CH2:28]CC)[CH2:25]CO>C(O)CCC>[CH3:28][CH:24]([O:31][C:3]([CH3:4])=[O:2])[CH2:25][O:1][CH3:8].[Ti:22] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
CC(CCO)(CCC)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O
Name
Quantity
340 g
Type
reactant
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
Name
Quantity
500 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
500 g
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
After the solution was concentrated under reduced pressure at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
Then, PGMEA (1,200 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure at 50° C. until no BOH
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09188866B2

Procedure details

1-butanol (BOH) solution (500 g) of deionized water (27 g) was agitated with BOH solution (500 g) of a titanium tetrabutoxide (340 g) and dropped at room temperature for 2 hours. 3-methyl-1,3-hexanediol (132 g) was added to a solution obtained and agitated at room temperature for 30 minutes. After the solution was concentrated under reduced pressure at 40° C., it was heated to 60° C. and heating was continued under reduced pressure to generate no distillate. Then, PGMEA (1,200 g) was added thereto and heated under reduced pressure at 50° C. until no BOH was distilled to obtain a PGMEA solution of a titanium-containing compound [B-III] (1,000 g) (compound concentration: 22%). The molecular weight (Mw) of the compound measured in terms of polystyrene was 1,250.
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[O-:2][CH2:3][CH2:4]CC.[O-][CH2:8]CCC.[O-]CCCC.[O-]CCCC.[Ti+4:22].C[C:24]([OH:31])([CH2:28]CC)[CH2:25]CO>C(O)CCC>[CH3:28][CH:24]([O:31][C:3]([CH3:4])=[O:2])[CH2:25][O:1][CH3:8].[Ti:22] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
CC(CCO)(CCC)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O
Name
Quantity
340 g
Type
reactant
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
Name
Quantity
500 g
Type
solvent
Smiles
C(CCC)O
Name
Quantity
500 g
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
After the solution was concentrated under reduced pressure at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
Then, PGMEA (1,200 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure at 50° C. until no BOH
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.